![molecular formula C15H12N2 B14293717 6,11-Dihydro-5H-pyrido[2,3-a]carbazole CAS No. 119273-99-3](/img/structure/B14293717.png)
6,11-Dihydro-5H-pyrido[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dihydro-5H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole alkaloids. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. The structure of this compound consists of a fused tricyclic system that includes a pyridine ring and a carbazole moiety. This unique structure imparts significant chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further transformed into the desired compound through additional steps.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency. For example, the preparation of related compounds such as 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as a key intermediate .
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dihydro-5H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
6,11-Dihydro-5H-pyrido[2,3-a]carbazole has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:
Wirkmechanismus
The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and telomerases, which are essential for DNA replication and cell division . Additionally, it can modulate protein phosphorylation and interfere with signal transduction pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
6,11-Dihydro-5H-pyrido[2,3-a]carbazole can be compared with other similar compounds, such as indolo[2,3-a]carbazoles and pyrrolo[3,2-c]carbazoles . These compounds share similar structural features but differ in their biological activities and applications. For example:
Indolo[2,3-a]carbazoles: These compounds have a planar ring system consisting of indole and carbazole elements and exhibit strong antitumor activity.
Pyrrolo[3,2-c]carbazoles: These compounds are known for their antioxidant and photophysical properties, making them valuable in the development of electroluminescent materials.
The uniqueness of this compound lies in its specific combination of chemical and biological properties, which make it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
119273-99-3 |
|---|---|
Molekularformel |
C15H12N2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
6,11-dihydro-5H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H12N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-6,9,17H,7-8H2 |
InChI-Schlüssel |
VKGPXNDBUOYUSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C1C=CC=N3)NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



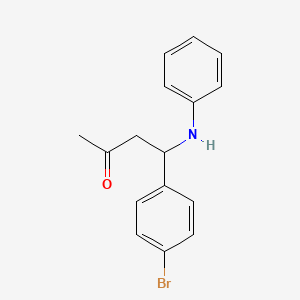
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)
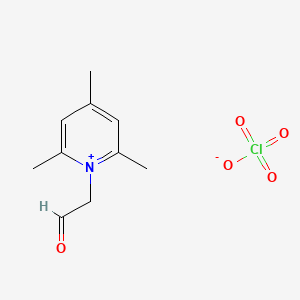
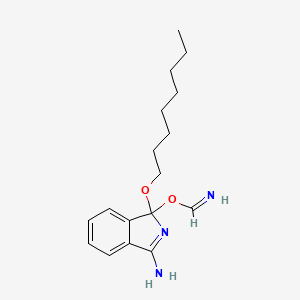

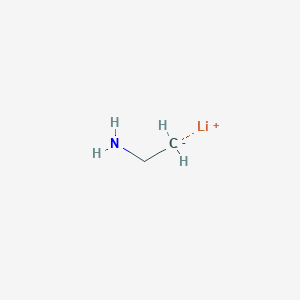
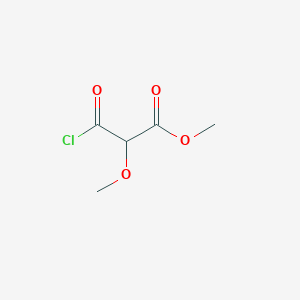
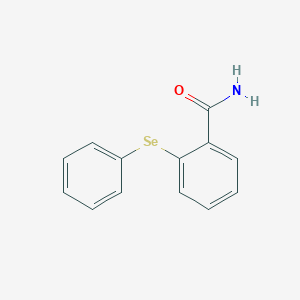

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

